Dobutamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigating Inotropic and Lusitropic Effects

Dobutamine hydrochloride's primary mechanism of action involves stimulating beta-1 adrenergic receptors in the heart muscle. This stimulation enhances the force of contraction (inotropy) and the rate of relaxation (lusitropy) of the heart muscle []. Researchers can utilize dobutamine in isolated heart preparations or animal models to study these effects in detail. This allows for a deeper understanding of the role of beta-adrenergic signaling in cardiac function.

Studies have employed dobutamine to assess the impact of various interventions on inotropy and lusitropy. For instance, researchers might investigate how a particular drug or gene modification modulates the response of the heart muscle to dobutamine []. This approach provides insights into the mechanisms underlying heart failure or the potential therapeutic effects of new drugs.

Studying Signal Transduction Pathways

Dobutamine's action on beta-adrenergic receptors triggers a cascade of intracellular signaling events that ultimately lead to increased contractility. Scientific research can leverage dobutamine to investigate these signal transduction pathways in detail.

Researchers might use isolated heart cells or tissues treated with dobutamine to measure the activity of specific enzymes or proteins involved in the signaling cascade. This can help elucidate how different pathways contribute to the inotropic and lusitropic effects of dobutamine []. Additionally, studies might compare the response of healthy and diseased hearts to dobutamine to understand how these pathways are altered in pathological conditions [].

Modeling Heart Failure and Cardiomyopathy

Dobutamine can be used as a research tool to model certain aspects of heart failure and cardiomyopathy. By applying dobutamine to healthy heart preparations and observing the response, researchers can mimic the reduced contractility observed in these disease states. This approach allows for the investigation of potential therapeutic interventions that might improve heart function [].

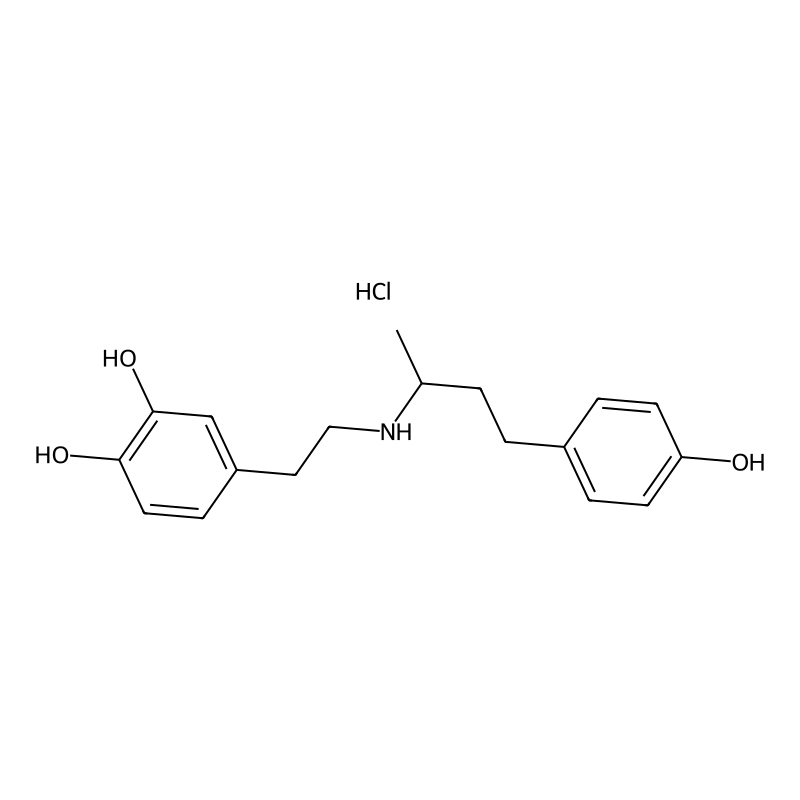

Dobutamine hydrochloride is a synthetic catecholamine primarily used as a cardiac stimulant. It is chemically designated as (±)-4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]-pyrocatechol hydrochloride, with a molecular formula of C18H24ClNO3 and a molecular weight of approximately 337.85 g/mol. The compound appears as a white to practically white crystalline powder, which is sparingly soluble in water and methyl alcohol but soluble in alcohol .

Dobutamine hydrochloride acts primarily by stimulating beta-1 adrenergic receptors in the heart muscle [, ]. This stimulation triggers a cascade of cellular events leading to increased force of contraction (inotropy) and improved cardiac output. Dobutamine has a relatively selective effect on beta-1 receptors compared to other adrenergic receptors, minimizing some side effects associated with broader stimulation [].

Dobutamine hydrochloride is a potent medication with potential side effects. Common adverse effects include increased heart rate, blood pressure, and risk of arrhythmias []. Dobutamine can also worsen pre-existing ischemic heart disease []. Due to its potent effects on the heart, dobutamine administration requires close monitoring by healthcare professionals.

Data on Toxicity:

Dobutamine hydrochloride functions mainly as a beta-1 adrenergic receptor agonist, stimulating cardiac contractility without significant vasoconstriction or tachycardia. Its mechanism involves direct stimulation of beta-1 receptors, leading to increased myocardial contractility and stroke volume, which enhances cardiac output . The compound is rapidly metabolized by catechol-O-methyltransferase, resulting in a short half-life of approximately 2 minutes .

The primary biological activity of dobutamine hydrochloride is its positive inotropic effect, which increases the force of heart contractions. This effect is particularly beneficial in patients with heart failure or those recovering from cardiac surgery. Unlike other catecholamines, dobutamine does not release endogenous norepinephrine, making it less likely to cause excessive heart rate increases . Its unique pharmacological profile allows it to improve renal blood flow and glomerular filtration rate by enhancing cardiac output and inducing non-selective vasodilation .

The synthesis of dobutamine hydrochloride typically involves several steps starting from simpler aromatic compounds. The general synthetic route includes:

- Formation of the aromatic ring: Starting with phenolic compounds.

- Side chain addition: Introducing the propylamine group through alkylation reactions.

- Hydrochlorination: Converting the base compound into its hydrochloride form for stability and solubility.

These steps may vary based on specific laboratory conditions and desired purity levels .

Dobutamine hydrochloride is primarily used in clinical settings for:

- Cardiac Support: Treatment of acute heart failure or cardiogenic shock.

- Post-Surgical Recovery: Enhancing cardiac output in patients recovering from heart surgery.

- Diagnostic Procedures: Utilized in stress echocardiography to assess cardiac function under controlled conditions.

It is administered intravenously due to its rapid onset and short duration of action .

Several compounds share similar pharmacological properties with dobutamine hydrochloride, including:

- Dopamine: A precursor to norepinephrine that stimulates both beta and alpha receptors but can lead to vasoconstriction.

- Isoproterenol: A non-selective beta agonist that increases heart rate more significantly than dobutamine.

- Milrinone: A phosphodiesterase inhibitor that enhances myocardial contractility and causes vasodilation.

Comparison TableCompound Mechanism of Action Primary Use Unique Features Dobutamine Beta-1 agonist Acute heart failure Minimal tachycardia; does not release norepinephrine Dopamine Beta-1 and alpha agonist Shock states Can cause vasoconstriction at high doses Isoproterenol Non-selective beta agonist Bronchodilation; cardiac support Significant increase in heart rate Milrinone Phosphodiesterase inhibitor Heart failure Increases cAMP levels; vasodilatory effects

| Compound | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Dobutamine | Beta-1 agonist | Acute heart failure | Minimal tachycardia; does not release norepinephrine |

| Dopamine | Beta-1 and alpha agonist | Shock states | Can cause vasoconstriction at high doses |

| Isoproterenol | Non-selective beta agonist | Bronchodilation; cardiac support | Significant increase in heart rate |

| Milrinone | Phosphodiesterase inhibitor | Heart failure | Increases cAMP levels; vasodilatory effects |

Dobutamine hydrochloride stands out due to its specific action on beta-1 receptors with minimal side effects related to heart rate elevation compared to its counterparts .

Dobutamine hydrochloride exhibits distinct physicochemical characteristics that are fundamental to understanding its behavior in aqueous systems and biological environments. The compound possesses a pKa value of 9.45 at 25°C [1] [2] [3], indicating its basic nature and significant ionization characteristics under physiological conditions. This pKa value places dobutamine hydrochloride in the category of weak bases, with the compound existing predominantly in its protonated form at physiological pH values.

The solubility profile of dobutamine hydrochloride demonstrates significant variability across different solvent systems. In aqueous solutions, the compound exhibits limited water solubility, with reported values of 0.0137 mg/mL [4], classifying it as sparingly soluble according to pharmaceutical standards. This limited aqueous solubility necessitates careful consideration in formulation development and clinical applications. In contrast, the compound shows enhanced solubility in organic solvents, with complete solubility observed in methanol [5] [1] [2] and sparingly soluble characteristics in 96% ethanol at approximately 1 mg/mL [5] [1] [2].

The lipophilicity characteristics of dobutamine hydrochloride have been extensively evaluated through computational modeling approaches. The predicted LogP values range from 2.62 to 2.97, with ALOGPS calculations yielding 2.97 and Chemaxon predictions providing 2.62 [4]. These values indicate moderate lipophilicity, positioning the compound within the acceptable range for oral bioavailability according to Lipinski's Rule of Five criteria. The LogS value of -4.3 [4] further confirms the limited aqueous solubility characteristics observed experimentally.

| Property | Value | Method | Reference |

|---|---|---|---|

| pKa (25°C) | 9.45 | Experimental determination | [1] [2] [3] |

| Water Solubility | 0.0137 mg/mL | Aqueous dissolution | [4] |

| Methanol Solubility | Soluble | Organic solvent testing | [5] [1] [2] |

| Ethanol Solubility | 1 mg/mL | 96% ethanol solution | [5] [1] [2] |

| LogP (ALOGPS) | 2.97 | Computational prediction | [4] |

| LogP (Chemaxon) | 2.62 | Computational prediction | [4] |

| LogS | -4.3 | ALOGPS calculation | [4] |

Thermal Degradation Kinetics and Activation Energy Analysis

The thermal stability profile of dobutamine hydrochloride has been comprehensively characterized through controlled degradation studies employing multiple temperature conditions. The compound demonstrates first-order degradation kinetics across the temperature range investigated, with degradation rate constants showing strong temperature dependence [6] [7].

At refrigerated storage conditions (4°C), dobutamine hydrochloride exhibits exceptional stability with a calculated half-life of 111.4 days and a degradation rate constant of 0.000461 days⁻¹ [6] [7]. The time required for 5% degradation (T95%) under these conditions extends to 111.4 days, demonstrating the effectiveness of cold storage in maintaining pharmaceutical integrity. At room temperature conditions (22-23°C) with protection from light exposure, the stability profile shows moderate reduction with a half-life of 74.3 days and degradation rate constant of 0.000691 days⁻¹ [6] [7].

Accelerated stability testing at elevated temperatures reveals more pronounced degradation characteristics. At 40°C, the half-life decreases significantly to 44.6 days with a corresponding increase in the degradation rate constant to 0.001152 days⁻¹ [6] [7]. These findings indicate substantial temperature sensitivity and emphasize the critical importance of appropriate storage temperature control.

The Arrhenius analysis of thermal degradation data provides valuable insights into the underlying kinetic mechanisms. Construction of Arrhenius plots for samples stored under light-protected conditions demonstrates excellent linear correlation with an R² value of 0.9897 [7]. This strong correlation validates the applicability of Arrhenius kinetics for predicting stability at any given temperature within the studied range.

| Temperature (°C) | Half-life (days) | T95% (days) | Rate Constant (k, days⁻¹) | Storage Condition |

|---|---|---|---|---|

| 4 | 111.4 | 111.4 | 0.000461 | Refrigerated, protected from light |

| 22-23 | 74.3 | 74.3 | 0.000691 | Room temperature, protected from light |

| 40 | 44.6 | 44.6 | 0.001152 | Accelerated testing conditions |

The activation energy calculation from the Arrhenius plot enables predictive modeling of stability under various temperature scenarios. The linear relationship between the logarithm of degradation rate constants and inverse temperature follows the equation: ln(k) = ln(A) - Ea/RT, where Ea represents the activation energy, A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature [7].

Thermal stress testing at extreme temperatures provides additional insights into degradation mechanisms. Exposure to 100°C results in observable degradation products [8], while dry heat exposure at 115°C for 20 hours demonstrates relative stability under oxidation-free conditions [9]. These findings suggest that oxidative processes may be the predominant degradation pathway under elevated temperature conditions.

pH-Dependent Stability in Aqueous Solutions

The pH-dependent stability profile of dobutamine hydrochloride reveals critical insights into its behavior across various aqueous environments. Commercial preparations typically maintain pH values between 3.0 and 3.7 [10] [11], providing optimal stability characteristics for pharmaceutical formulations. This acidic pH range effectively prevents alkaline-mediated degradation while maintaining chemical integrity over extended storage periods.

When diluted in 5% dextrose solutions, dobutamine hydrochloride maintains consistent pH values across different temperature conditions. At room temperature (22°C), the pH stabilizes at 3.45 ± 0.19, while at body temperature (37°C), the pH increases slightly to 3.55 ± 0.20 [12] [13]. These pH values remain within the stable range and demonstrate minimal temperature-induced variation over 96-hour observation periods.

Environmental factors significantly influence pH stability characteristics. Solutions maintained in darkness exhibit pH values of 3.62 ± 0.09, while room light exposure results in 3.63 ± 0.07 [12] [13]. However, phototherapy equipment exposure causes notable pH reduction to 3.31 ± 0.16 [12] [13], indicating photochemical degradation processes that alter solution chemistry.

Container material selection plays a crucial role in pH maintenance. Colorless intravenous administration sets result in lower mean pH values (3.41 ± 0.24) compared to amber-colored sets (3.52 ± 0.15) [12] [13]. This difference becomes particularly pronounced under phototherapy conditions, where colorless sets yield pH values of 3.17 ± 0.03 compared to 3.55 ± 0.03 for amber sets [12] [13].

| Condition | pH Range | Stability Duration | Environmental Factor |

|---|---|---|---|

| Commercial preparation | 3.0-3.7 | Long-term stable | Controlled formulation |

| 5% Dextrose (22°C) | 3.45 ± 0.19 | 96 hours | Room temperature |

| 5% Dextrose (37°C) | 3.55 ± 0.20 | 96 hours | Body temperature |

| Dark storage | 3.62 ± 0.09 | 96 hours | Light protection |

| Phototherapy exposure | 3.31 ± 0.16 | 96 hours | High-intensity light |

Alkaline conditions represent the most detrimental environment for dobutamine hydrochloride stability. At pH values between 11 and 13, the compound undergoes rapid oxidation [1] [3], resulting in the formation of colored degradation products and complete loss of pharmaceutical activity. This extreme pH sensitivity necessitates strict avoidance of alkaline solutions and basic additives in clinical formulations.

Conversely, acidic and neutral conditions provide favorable stability environments. Controlled studies demonstrate no significant degradation under acidic stress conditions [6], while neutral hydrolytic conditions maintain pharmaceutical integrity over extended periods [14]. These findings support the use of slightly acidic formulation buffers to optimize long-term stability characteristics.

The pH-dependent degradation mechanism appears to involve oxidative processes facilitated by hydroxide ion catalysis. Under alkaline conditions, the catechol moiety becomes susceptible to oxidation, leading to quinone formation and subsequent polymerization reactions. The protective effect of acidic pH likely results from protonation of the amine nitrogen and stabilization of the phenolic hydroxyl groups, reducing their reactivity toward oxidative degradation pathways.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (95.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant;Health Hazard

Other CAS

49745-95-1

Wikipedia

Use Classification

Dates

2: Januszko-Giergielewicz B, Dębska-Ślizień A, Górny J, Kozak J, Oniszczuk K, Gromadziński L, Dorniak K, Dudziak M, Malinowski P, Rutkowski B. Dobutamine stress echocardiography in the diagnosis of asymptomatic ischemic heart disease in patients with chronic kidney disease--review of literature and single-center experience. Transplant Proc. 2015 Mar;47(2):295-303. doi: 10.1016/j.transproceed.2014.11.034. Review. PubMed PMID: 25769563.

3: Joyce E, Delgado V, Bax JJ, Marsan NA. Advanced techniques in dobutamine stress echocardiography: focus on myocardial deformation analysis. Heart. 2015 Jan;101(1):72-81. doi: 10.1136/heartjnl-2013-303850. Epub 2014 Apr 23. Review. PubMed PMID: 24760702.

4: Gupta S, Donn SM. Neonatal hypotension: dopamine or dobutamine? Semin Fetal Neonatal Med. 2014 Feb;19(1):54-9. doi: 10.1016/j.siny.2013.09.006. Epub 2013 Oct 5. Review. PubMed PMID: 24100169.

5: Mielgo V, Valls i Soler A, Rey-Santano C. Dobutamine in paediatric population: a systematic review in juvenile animal models. PLoS One. 2014 Apr 22;9(4):e95644. doi: 10.1371/journal.pone.0095644. eCollection 2014. Review. PubMed PMID: 24755688; PubMed Central PMCID: PMC3995779.

6: Nguyen P, Plotkin J, Fishbein TM, Laurin JM, Satoskar R, Shetty K, Taylor AJ. Dobutamine stress echocardiography in patients undergoing orthotopic liver transplantation: a pooled analysis of accuracy, perioperative and long term cardiovascular prognosis. Int J Cardiovasc Imaging. 2013 Dec;29(8):1741-8. doi: 10.1007/s10554-013-0275-x. Epub 2013 Aug 23. Review. PubMed PMID: 23974907.

7: Nguyen J, Juneman E, Movahed MR. The value of β-blockers administration during recovery phase of dobutamine stress echocardiography: a review. Echocardiography. 2013 Jul;30(6):723-9. doi: 10.1111/echo.12201. Epub 2013 Apr 8. Review. PubMed PMID: 23560565.

8: Passos LC, Barbosa AC, Oliveira MG, Santos EG Jr. Is there evidence favoring the use of beta-blockers and dobutamine in acute heart failure? Arq Bras Cardiol. 2013 Feb;100(2):190-7. Review. English, Portuguese. PubMed PMID: 23503830.

9: Shah SP, Chaudhry GM. Intracranial hemorrhage as a complication of dobutamine stress echocardiography: case report and review of the literature. Echocardiography. 2012 May;29(5):E119-21. doi: 10.1111/j.1540-8175.2011.01623.x. Review. PubMed PMID: 22537238.

10: Tacon CL, McCaffrey J, Delaney A. Dobutamine for patients with severe heart failure: a systematic review and meta-analysis of randomised controlled trials. Intensive Care Med. 2012 Mar;38(3):359-67. doi: 10.1007/s00134-011-2435-6. Epub 2011 Dec 8. Review. PubMed PMID: 22160239.

11: Kato M, Hirayama A. [Combination therapy; dobutamine and milrinone]. Nihon Rinsho. 2011 Nov;69 Suppl 9:428-33. Review. Japanese. PubMed PMID: 22724242.

12: Szymanski C, Pierard L, Lancellotti P. Imaging techniques in coronary atherosclerotic disease: dobutamine stress echocardiography--evidence and perspectives. J Cardiovasc Med (Hagerstown). 2011 Aug;12(8):543-53. doi: 10.2459/JCM.0b013e32834853f8. Review. PubMed PMID: 21709580.

13: Charoenpanichkit C, Hundley WG. The 20 year evolution of dobutamine stress cardiovascular magnetic resonance. J Cardiovasc Magn Reson. 2010 Oct 26;12:59. doi: 10.1186/1532-429X-12-59. Review. PubMed PMID: 20977757; PubMed Central PMCID: PMC2984575.

14: Geleijnse ML, Krenning BJ, Nemes A, van Dalen BM, Soliman OI, Ten Cate FJ, Schinkel AF, Boersma E, Simoons ML. Incidence, pathophysiology, and treatment of complications during dobutamine-atropine stress echocardiography. Circulation. 2010 Apr 20;121(15):1756-67. doi: 10.1161/CIRCULATIONAHA.109.859264. Review. PubMed PMID: 20404267.

15: Hakeem A, Cilingiroglu M, Leesar MA. Hemodynamic and intravascular ultrasound assessment of myocardial bridging: fractional flow reserve paradox with dobutamine versus adenosine. Catheter Cardiovasc Interv. 2010 Feb 1;75(2):229-36. doi: 10.1002/ccd.22237. Review. PubMed PMID: 19753633.

16: Geleijnse ML, Krenning BJ, van Dalen BM, Nemes A, Soliman OI, Bosch JG, Galema TW, ten Cate FJ, Boersma E. Factors affecting sensitivity and specificity of diagnostic testing: dobutamine stress echocardiography. J Am Soc Echocardiogr. 2009 Nov;22(11):1199-208. doi: 10.1016/j.echo.2009.07.006. Epub 2009 Sep 18. Review. PubMed PMID: 19766453.

17: Klaas JP, Diller CL, Harmon JV, Skarda DE. Death caused by splenic artery aneurysm rupture during dobutamine-atropine stress echocardiography: case report and literature review. Echocardiography. 2009 Jan;26(1):93-5. doi: 10.1111/j.1540-8175.2008.00755.x. Review. PubMed PMID: 19125812.

18: Tas H, Gundogdu F, Gurlertop Y, Karakelleoglu S. Dobutamine stress echocardiography and tissue synchronization imaging. Eurasian J Med. 2008 Aug;40(2):83-4. Review. PubMed PMID: 25610034; PubMed Central PMCID: PMC4261678.

19: Bangalore S, Hematpour K, Chaudhry FA. Dobutamine stress echocardiography: does it predict response to beta-blockers in patients with heart failure? Curr Heart Fail Rep. 2006 Jun;3(2):96-102. Review. PubMed PMID: 16933402.

20: Strach K, Meyer C, Schild H, Sommer T. Cardiac stress MR imaging with dobutamine. Eur Radiol. 2006 Dec;16(12):2728-38. Epub 2006 May 20. Review. PubMed PMID: 16715237.